An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Lansoprazole Sulfide
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Lansoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physicochemical properties of a drug metabolite is paramount for successful drug development. It governs everything from bioavailability and stability to the design of analytical methods and the interpretation of toxicological data. This guide is dedicated to 4-Hydroxy Lansoprazole Sulfide, a metabolite of the widely used proton pump inhibitor, Lansoprazole. While Lansoprazole itself is well-characterized, its metabolites, which can have their own pharmacological and toxicological profiles, often remain less explored. This document aims to bridge that gap by providing a detailed exploration of the known and predicted physicochemical properties of 4-Hydroxy Lansoprazole Sulfide, alongside practical, field-proven methodologies for its analysis. Every protocol and piece of data presented herein is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to 4-Hydroxy Lansoprazole Sulfide
4-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid.[1] It is formed through metabolic processes in the liver, primarily mediated by cytochrome P450 enzymes.[2][3] Understanding the properties of this metabolite is crucial for a complete picture of Lansoprazole's fate in the body and its potential impact.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazol-4-ol | [4] |
| CAS Number | 131926-95-9 | [4] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [4] |
| Molecular Weight | 369.4 g/mol | [4][5] |
digraph "4_Hydroxy_Lansoprazole_Sulfide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,1.5!"]; N3 [label="N", pos="-1.8,0.3!"]; C4 [label="C", pos="-1.2,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="0.6,0.3!"]; C7 [label="C", pos="-2.1,-2.1!"]; C8 [label="C", pos="-0.9,-2.1!"]; C9 [label="C", pos="0.3,-2.1!"]; C10 [label="C", pos="1.5,-1.5!"]; C11 [label="C", pos="1.5,0.3!"]; S12 [label="S", pos="2.7,1.5!"]; C13 [label="C", pos="4.2,1.5!"]; C14 [label a="C", pos="5.1,0.3!"]; N15 [label="N", pos="6.3,0.3!"]; C16 [label="C", pos="6.9,1.5!"]; C17 [label="C", pos="6.0,2.7!"]; C18 [label="C", pos="4.8,2.7!"]; O19 [label="O", pos="-3.3,-2.1!"]; H20 [label="H", pos="-3.9,-1.8!"]; C21 [label="C", pos="7.2,3.9!"]; H22 [label="H", pos="6.9,4.5!"]; H23 [label="H", pos="7.8,4.2!"]; H24 [label="H", pos="7.5,3.3!"]; O25 [label="O", pos="3.6,3.9!"]; C26 [label="C", pos="2.4,4.2!"]; H27 [label="H", pos="2.1,3.6!"]; H28 [label="H", pos="2.7,4.8!"]; C29 [label="C", a="C", pos="1.2,4.8!"]; F30 [label="F", pos="0.3,4.2!"]; F31 [label="F", pos="0.9,5.7!"]; F32 [label="F", pos="1.8,5.4!"]; H33 [label="H", pos="0.3,2.1!"]; H34 [label="H", pos="-2.4,0.0!"];
// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C4 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C5 [label=""]; C7 -- O19 [label=""]; O19 -- H20 [label=""]; C2 -- S12 [label=""]; S12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- N15 [label=""]; N15 -- C16 [label=""]; C16 -- C17 [label=""]; C17 -- C18 [label=""]; C18 -- C13 [label=""]; C17 -- C21 [label=""]; C18 -- O25 [label=""]; O25 -- C26 [label=""]; C26 -- C29 [label=""]; C29 -- F30 [label=""]; C29 -- F31 [label=""]; C29 -- F32 [label=""]; N1 -- H33 [label=""]; N3 -- H34 [label=""]; }
Caption: 2D structure of 4-Hydroxy Lansoprazole Sulfide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a metabolite is essential for predicting its behavior in biological systems and for developing robust analytical methods.
Computed Properties
| Property | Value | Source |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 96.3 Ų | [4] |
| Heavy Atom Count | 25 | [4] |
Expert Insight: The XLogP3 value of 3.9 suggests that 4-Hydroxy Lansoprazole Sulfide is a lipophilic molecule. This has implications for its membrane permeability and potential for distribution into tissues. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological macromolecules.
Experimental Properties (and Estimated Values)
| Property | Value | Rationale/Source |
| Aqueous Solubility | Sparingly soluble | Lansoprazole is practically insoluble in water.[6] The addition of a hydroxyl group is expected to slightly increase aqueous solubility, but it will likely remain low. |
| pKa | Estimated pKa1 (pyridine): ~4-5, Estimated pKa2 (benzimidazole NH): ~5.5, Estimated pKa3 (phenol): ~9-10 | The pKa of the pyridine nitrogen in similar proton pump inhibitors is in the range of 3.8-4.9. The benzimidazole ring system has a pKa of about 5.4-5.5.[7] The phenolic hydroxyl group will have a pKa in the typical range for phenols. |
| Melting Point | Not available | The melting point of the parent drug, Lansoprazole, is 178-182 °C with decomposition.[5][8] The melting point of Lansoprazole Sulfide is 149-150 °C. The hydroxylated form may have a different melting point, but it is expected to be a solid at room temperature. |
| Appearance | Likely an off-white to pale yellow solid | Based on the appearance of Lansoprazole and Lansoprazole Sulfide.[5][6] |
Metabolic Pathway and Synthesis
Metabolic Formation
4-Hydroxy Lansoprazole Sulfide is a product of the hepatic metabolism of Lansoprazole. The primary enzymes responsible for Lansoprazole metabolism are Cytochrome P450 isoforms, specifically CYP2C19 and CYP3A4.[2][3] CYP2C19 is primarily responsible for the 5-hydroxylation of Lansoprazole, while CYP3A4 is involved in the formation of Lansoprazole sulfone.[2][9] The formation of hydroxylated sulfide metabolites is also a known metabolic route.
Caption: Simplified metabolic pathway of Lansoprazole.
Proposed Synthetic Pathway
A plausible synthetic route to 4-Hydroxy Lansoprazole Sulfide would involve the coupling of two key intermediates: 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thiol and a 4-hydroxy-substituted 2-halobenzimidazole, followed by any necessary deprotection steps. A more direct approach would be the hydroxylation of Lansoprazole Sulfide, though this may present challenges with regioselectivity. A potential laboratory-scale synthesis is outlined below.
Expert Insight: The synthesis of hydroxylated benzimidazoles can be challenging due to the potential for side reactions and the need for regioselective control. The choice of protecting groups for the hydroxyl function and the reaction conditions for the coupling step are critical for achieving a good yield.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of 4-Hydroxy Lansoprazole Sulfide in various matrices, including biological fluids and in vitro experimental systems.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the analysis of Lansoprazole and its metabolites.
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar to nonpolar compounds like Lansoprazole and its metabolites. |
| Mobile Phase | Gradient of Acetonitrile and a phosphate or acetate buffer (pH ~7) | A gradient elution is necessary to resolve the parent drug from its various metabolites, which may have a range of polarities. A neutral pH helps to maintain the stability of the analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 285 nm | Lansoprazole and its metabolites have a strong UV absorbance at this wavelength. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Step-by-Step Protocol for Sample Preparation (from plasma):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Trustworthiness: This protocol includes a protein precipitation step, which is a common and effective method for cleaning up plasma samples before HPLC analysis. The evaporation and reconstitution steps concentrate the analyte and ensure compatibility with the mobile phase, leading to better peak shape and sensitivity.
Sources
- 1. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy Lansoprazole Sulfide | C16H14F3N3O2S | CID 71749086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lansoprazole | 103577-45-3 [chemicalbook.com]
- 7. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lansoprazole [drugfuture.com]
- 9. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
